![molecular formula C74H102N20O19S2 B10852813 (4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-13,28-dibenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-25-(pyrazin-2-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid](/img/structure/B10852813.png)
(4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-13,28-dibenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-25-(pyrazin-2-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyz7-D-Trp8-SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is designed to enhance the stability and binding affinity of somatostatin by incorporating non-natural amino acids, such as pyrazinylalanine and D-tryptophan, at specific positions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyz7-D-Trp8-SRIF involves the replacement of phenylalanine residues at positions 6, 7, and 11 of somatostatin-14 with L-pyrazinylalanine. The incorporation of D-tryptophan at position 8 further stabilizes the peptide. The synthetic route typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry .
Fmoc Protection and Deprotection: The amino acids are protected with Fmoc groups, which are removed using piperidine.
Coupling Reactions: The amino acids are sequentially coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Cleavage and Purification: The completed peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA (trifluoroacetic acid), water, and scavengers) and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of Pyz7-D-Trp8-SRIF follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pyz7-D-Trp8-SRIF unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Der Tryptophanrest kann zu Kynureninderivaten oxidiert werden.
Reduktion: Disulfidbrücken innerhalb des Peptids können zu freien Thiolen reduziert werden.
Substitution: Die Pyrazinylalaninreste können an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) unter reduzierenden Bedingungen.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptsächlich gebildete Produkte
Oxidation: Kynureninderivate.
Reduktion: Freie Thiole.
Substitution: Substituierte Pyrazinylalaninderivate.
Wissenschaftliche Forschungsanwendungen
Pyz7-D-Trp8-SRIF hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation verwendet.
Biologie: Wird untersucht, welche Rolle es bei der Regulierung von endokrinen Funktionen und der Neurotransmission spielt.
Medizin: Wird für seine potenziellen therapeutischen Anwendungen bei der Behandlung von endokrinen Erkrankungen und Tumoren untersucht.
Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen eingesetzt
Wirkmechanismus
Pyz7-D-Trp8-SRIF übt seine Wirkungen aus, indem es an Somatostatinrezeptoren (SSTR1-5) bindet, die G-Protein-gekoppelte Rezeptoren sind. Die Bindung hemmt die Adenylatcyclase-Aktivität, wodurch die cAMP-Spiegel reduziert und verschiedene Signalwege moduliert werden. Dies führt zur Hemmung der Hormonausschüttung, Zellproliferation und Neurotransmission .
Wirkmechanismus
Pyz7-D-Trp8-SRIF exerts its effects by binding to somatostatin receptors (SSTR1-5), which are G-protein-coupled receptors. The binding inhibits adenylyl cyclase activity, reducing cyclic AMP levels and modulating various signaling pathways. This leads to the inhibition of hormone secretion, cell proliferation, and neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Octreotid: Ein Somatostatin-Analogon mit einer längeren Halbwertszeit und höherer Rezeptorselektivität.
Lanreotid: Ein weiteres Somatostatin-Analogon, das für ähnliche therapeutische Zwecke eingesetzt wird.
Pasireotid: Ein Somatostatin-Analogon, das an mehrere Rezeptoren bindet und eine breitere klinische Anwendung findet
Einzigartigkeit
Pyz7-D-Trp8-SRIF ist einzigartig aufgrund der Einarbeitung von Pyrazinylalanin und D-Tryptophan, die seine Stabilität und Bindungsaffinität im Vergleich zu anderen Somatostatin-Analoga verbessern. Dies macht es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
Molekularformel |
C74H102N20O19S2 |
|---|---|
Molekulargewicht |
1639.9 g/mol |
IUPAC-Name |
(4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-13,28-dibenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-25-(pyrazin-2-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid |
InChI |
InChI=1S/C74H102N20O19S2/c1-39(77)62(100)82-35-59(99)83-56-37-114-115-38-57(74(112)113)92-70(108)55(36-95)91-73(111)61(41(3)97)94-69(107)51(29-43-18-8-5-9-19-43)90-72(110)60(40(2)96)93-64(102)49(23-13-15-25-76)84-66(104)52(30-44-33-81-47-21-11-10-20-46(44)47)87-67(105)53(31-45-34-79-26-27-80-45)88-65(103)50(28-42-16-6-4-7-17-42)86-68(106)54(32-58(78)98)89-63(101)48(85-71(56)109)22-12-14-24-75/h4-11,16-21,26-27,33-34,39-41,48-57,60-61,81,95-97H,12-15,22-25,28-32,35-38,75-77H2,1-3H3,(H2,78,98)(H,82,100)(H,83,99)(H,84,104)(H,85,109)(H,86,106)(H,87,105)(H,88,103)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t39-,40?,41?,48-,49+,50-,51-,52-,53+,54+,55-,56-,57-,60+,61+/m0/s1 |
InChI-Schlüssel |
BUGNDGJWDYBQHT-BKUMYXSWSA-N |
Isomerische SMILES |
C[C@@H](C(=NCC(=N[C@H]1CSSC[C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C1O)CCCCN)O)CC(=N)O)O)CC2=CC=CC=C2)O)CC3=NC=CN=C3)O)CC4=CNC5=CC=CC=C54)O)CCCCN)O)C(C)O)O)CC6=CC=CC=C6)O)C(C)O)O)CO)O)C(=O)O)O)O)N |
Kanonische SMILES |
CC(C1C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=N1)O)CCCCN)O)CC2=CNC3=CC=CC=C32)O)CC4=NC=CN=C4)O)CC5=CC=CC=C5)O)CC(=N)O)O)CCCCN)O)N=C(CN=C(C(C)N)O)O)C(=O)O)O)CO)O)C(C)O)O)CC6=CC=CC=C6)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1S,2S)-1-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-2-methyl-butyl]-4-pyrrolidin-1-ylmethyl-benzamide](/img/structure/B10852732.png)
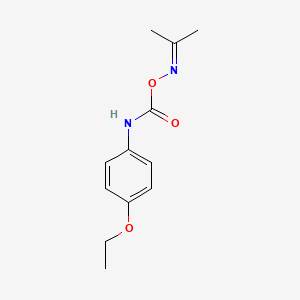

![1-(5-Chloropyridin-2-yl)-3-[2-(2,4,6-trifluorophenyl)ethyl]thiourea](/img/structure/B10852759.png)
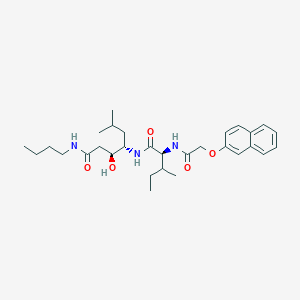

![(6aS)-1,9,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-2-ol](/img/structure/B10852768.png)
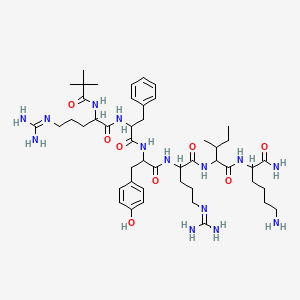
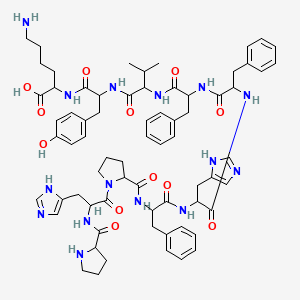
![(6aS)-1,9,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-2-olate;hydroiodide](/img/structure/B10852798.png)
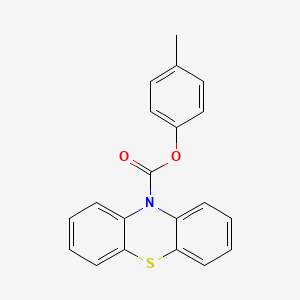

![pyrrolo[3,4-e]indole-1,3(2H,6H)-dione](/img/structure/B10852818.png)
